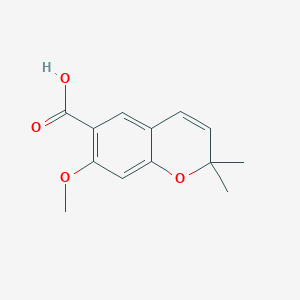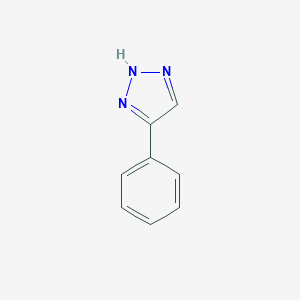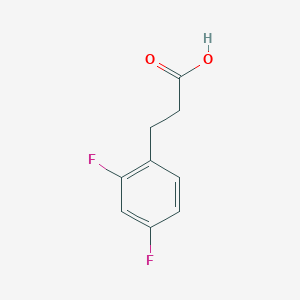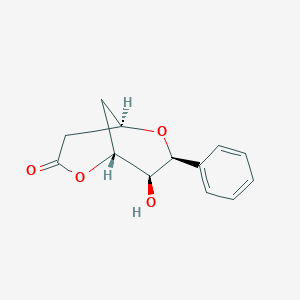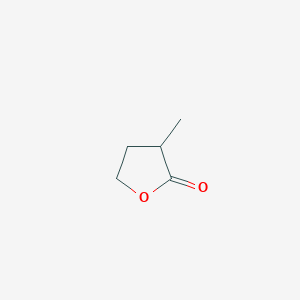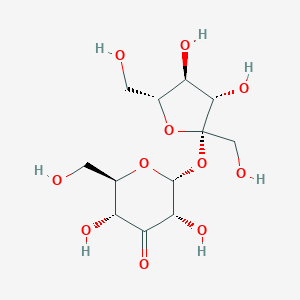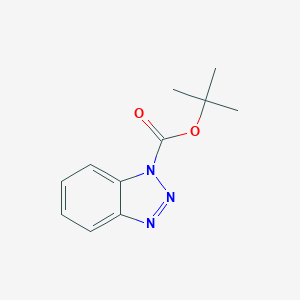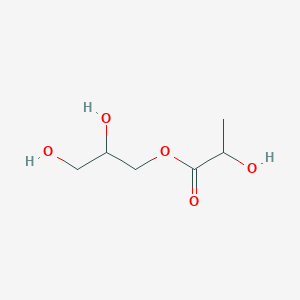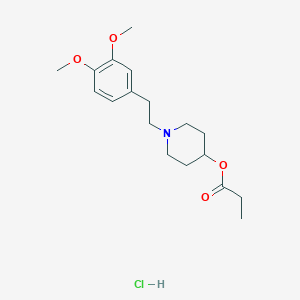
1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-propionylhydroxypiperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-propionylhydroxypiperidine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as MDPV, and it belongs to the class of synthetic cathinones. MDPV is a psychoactive drug that has been used for research purposes due to its potent effects on the central nervous system.
Wirkmechanismus
MDPV acts as a potent stimulant of the central nervous system by binding to and inhibiting the reuptake of dopamine, serotonin, and norepinephrine. This results in an increase in the levels of these neurotransmitters in the brain, leading to a range of physiological and psychological effects. MDPV also acts as a potent blocker of the norepinephrine and dopamine transporters, leading to a further increase in the levels of these neurotransmitters in the brain.
Biochemische Und Physiologische Effekte
MDPV has a range of biochemical and physiological effects on the body. These effects include increased heart rate, blood pressure, body temperature, and respiratory rate. MDPV also causes the release of stress hormones such as cortisol and adrenaline, leading to a state of increased alertness and arousal. Other effects of MDPV include increased motivation, euphoria, and feelings of well-being.
Vorteile Und Einschränkungen Für Laborexperimente
MDPV has been used extensively in laboratory experiments due to its potent effects on the central nervous system. MDPV has been used to study the effects of psychoactive drugs on neurotransmitter systems, and its use has led to significant advances in our understanding of the mechanisms underlying drug addiction and abuse. However, the use of MDPV in laboratory experiments is limited by its potential for abuse and dependence. Therefore, researchers must take precautions to ensure that MDPV is used safely and responsibly in laboratory settings.
Zukünftige Richtungen
There are several future directions for research on MDPV. One area of research is the development of new drugs that target the same neurotransmitter systems as MDPV but with reduced potential for abuse and dependence. Another area of research is the development of new methods for synthesizing MDPV that are more efficient and cost-effective. Finally, research is needed to better understand the long-term effects of MDPV on the brain and body, as well as its potential for therapeutic applications in the treatment of psychiatric disorders.
Synthesemethoden
MDPV is a synthetic compound that can be synthesized using various methods. The most common method involves the reaction of propiophenone with methylamine and 3,4-Dimethoxyphenylacetonitrile. The resulting product is then hydrolyzed with hydrochloric acid to obtain 1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-propionylhydroxypiperidine hydrochloride. Other methods of synthesis involve the use of different reagents and solvents.
Wissenschaftliche Forschungsanwendungen
MDPV has been used extensively for scientific research purposes due to its potent effects on the central nervous system. Research studies have focused on the effects of MDPV on neurotransmitter systems such as dopamine, serotonin, and norepinephrine. MDPV has been shown to increase the release of dopamine and inhibit its reuptake, leading to increased levels of dopamine in the brain. This effect is similar to other psychoactive drugs such as cocaine and amphetamines.
Eigenschaften
CAS-Nummer |
134826-27-0 |
|---|---|
Produktname |
1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-propionylhydroxypiperidine hydrochloride |
Molekularformel |
C18H28ClNO4 |
Molekulargewicht |
357.9 g/mol |
IUPAC-Name |
[1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-4-yl] propanoate;hydrochloride |
InChI |
InChI=1S/C18H27NO4.ClH/c1-4-18(20)23-15-8-11-19(12-9-15)10-7-14-5-6-16(21-2)17(13-14)22-3;/h5-6,13,15H,4,7-12H2,1-3H3;1H |
InChI-Schlüssel |
ZBLMVVNFLCQLDH-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1CCN(CC1)CCC2=CC(=C(C=C2)OC)OC.Cl |
Kanonische SMILES |
CCC(=O)OC1CCN(CC1)CCC2=CC(=C(C=C2)OC)OC.Cl |
Andere CAS-Nummern |
134826-27-0 |
Synonyme |
1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-piperidinol propanoate (ester) hydr ochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



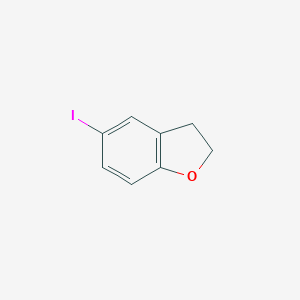
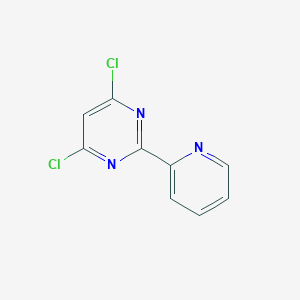
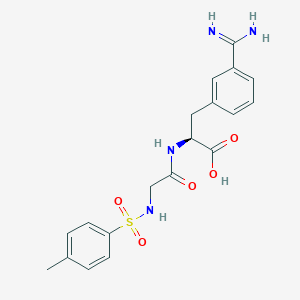
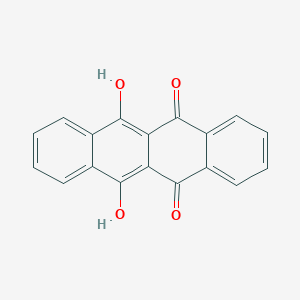
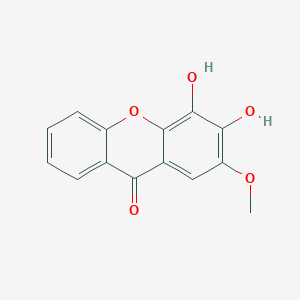
![(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B162304.png)
